molecular formula C6H5ClO3S B1676575 M-Hydroxybenzenesulphonyl chloride CAS No. 56157-93-8

M-Hydroxybenzenesulphonyl chloride

Cat. No. B1676575
CAS RN: 56157-93-8
M. Wt: 192.62 g/mol
InChI Key: KVJJEIFIJQCJSP-UHFFFAOYSA-N
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Description

M-Hydroxybenzenesulphonyl chloride, also known as 3-Hydroxybenzene-1-sulfonyl chloride, is a chemical compound with the molecular formula C6H5ClO3S . It has a molecular weight of 192.62 g/mol .


Molecular Structure Analysis

The molecular structure of M-Hydroxybenzenesulphonyl chloride consists of a benzene ring with a hydroxyl group (OH) and a sulfonyl chloride group (SO2Cl) attached . The exact mass of the molecule is 191.9647929 g/mol .


Physical And Chemical Properties Analysis

M-Hydroxybenzenesulphonyl chloride has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its topological polar surface area is 62.8 Ų .

Scientific Research Applications

Kinetics of Hydrolysis

M-Hydroxybenzenesulphonyl chloride is involved in the study of the kinetics of hydrolysis reactions. Research by Rogne (1972) found that substituent effects in acid chloride and pyridine are correlated by Hammett and Bronsted equations, indicating the influence of electron-attracting substituents in acid chloride on bond formation in the transition state of these reactions (Rogne, 1972).

Removal of Heavy Metals from Water

A study by Chen et al. (2018) involved the use of a novel ternary hydrosulphonyl-based deep eutectic solvent for the removal of mercury from water. This research highlights the potential application of M-Hydroxybenzenesulphonyl chloride in environmental protection and water treatment (Chen et al., 2018).

Photooxidation of Organic Chemicals in Water

Research by Zepp, Hoigné, and Bader (1987) utilized the oxidation kinetics of compounds, including butyl chloride, to determine the rate and efficiency of hydroxyl radical production from irradiated nitrate ions in water. This study provides insight into the potential environmental impact of M-Hydroxybenzenesulphonyl chloride (Zepp et al., 1987).

Activation of Hydroxyl Groups in Polymers

Chang et al. (1992) described the use of fosyl chloride, a compound related to M-Hydroxybenzenesulphonyl chloride, for activating hydroxyl groups in polymeric carriers. This process is significant in the covalent attachment of biologicals to solid supports, demonstrating the compound's relevance in biotechnology and pharmaceutical applications (Chang et al., 1992).

Synthesis and Antimicrobial Activity

Milenković et al. (2020) synthesized novel quaternary phosphonium acylhydrazones derived from M-Hydroxybenzenesulphonyl chloride. These compounds showed selective antimicrobial activity against Gram-positive bacterial strains, highlighting its potential use in developing new antimicrobial agents (Milenković et al., 2020).

Monitoring Solid-Phase Reactions

Pina-Luis et al. (2011) explored the use of fluorescence spectroscopy to monitor the chemical conversion of resin-bound chloride groups. This method involves compounds like hydroxyphenylethanone derivatives, demonstrating the utility of M-Hydroxybenzenesulphonyl chloride in studying and monitoring solid-phase chemical reactions (Pina-Luis et al., 2011).

Drug Delivery Systems

Martínez-Martínez et al. (2019) described the use of tetrakis(hydroxymethyl)phosphonium chloride, a compound related to M-Hydroxybenzenesulphonyl chloride, in creating covalent hydrogels for drug delivery. These hydrogels showed potential for oral chemotherapy administration, pointing to the significance of related compounds in pharmaceutical applications (Martínez-Martínez et al., 2019).

Synthesis of Noble Metal Nanoparticles

Hueso et al. (2013) extended the use of tetrakis-(hydroxymethyl)-phosphonium chloride in synthesizing monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals. This study illustrates the versatility of compounds related to M-Hydroxybenzenesulphonyl chloride in nanotechnology and catalysis (Hueso et al., 2013)

properties

IUPAC Name

3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJEIFIJQCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204692
Record name m-Hydroxybenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-Hydroxybenzenesulphonyl chloride

CAS RN

56157-93-8
Record name m-Hydroxybenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxybenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Bennett, PV Youle - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… The presence of this diphenylamine implied that during the nitration some trinitrom-hydroxybenzenesulphonyl chloride had been formed as a by-product. When this subsequently …
Number of citations: 2 pubs.rsc.org
GM Bennett - Analyst, 1948 - pubs.rsc.org
… Simultaneously with the nitration, a small quantity of m-hydroxybenzenesulphonyl chloride must be formed which is at once nitrated to the corresponding trinitro compound (I). Aniline …
Number of citations: 11 pubs.rsc.org

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